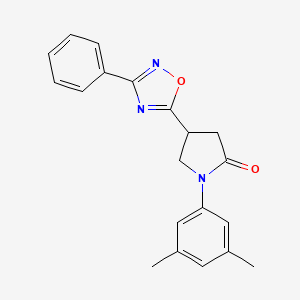

1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

This compound (CAS 941955-12-0) features a pyrrolidin-2-one core substituted with a 3,5-dimethylphenyl group at position 1 and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety at position 4. Its molecular formula is C21H21N3O2, with a molecular weight of 347.4 g/mol . The Smiles notation (Cc1cccc(-c2noc(C3CC(=O)N(c4cc(C)cc(C)c4)C3)n2)c1) highlights the dimethylphenyl and oxadiazole substituents.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-13-8-14(2)10-17(9-13)23-12-16(11-18(23)24)20-21-19(22-25-20)15-6-4-3-5-7-15/h3-10,16H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKMHFKHSBUHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Formation of the pyrrolidinone ring: This step might involve the reaction of a suitable amine with a diketone or keto-ester, followed by cyclization.

Coupling of the two moieties: The final step would involve coupling the oxadiazole and pyrrolidinone rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Reduction: This could involve the addition of hydrogen atoms, potentially converting double bonds to single bonds or reducing functional groups.

Substitution: This involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but they could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes or as a potential therapeutic agent.

Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one would depend on its specific biological target. Potential mechanisms could include:

Binding to enzymes: Inhibiting or activating their activity.

Interacting with receptors: Modulating signal transduction pathways.

Altering cellular processes: Such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

Notes

Data Gaps : Physicochemical properties (e.g., melting point, solubility) and bioactivity data for the target compound are unavailable in the provided sources.

Structural-Activity Trends : Electron-withdrawing groups (e.g., -Cl, -OH) in analogs correlate with enhanced antioxidant activity, while steric bulk (e.g., 3,5-dimethylphenyl) may influence target selectivity .

Synthetic Feasibility: High-yield synthesis (e.g., 89% in ) suggests that the oxadiazole-pyrrolidinone scaffold is amenable to efficient preparation .

Biological Activity

1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key components:

- Pyrrolidinone ring : A five-membered lactam that contributes to the compound's pharmacological properties.

- Oxadiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.

- Dimethylphenyl group : Imparts lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds featuring oxadiazole moieties exhibit significant anticancer properties. The oxadiazole ring has been shown to enhance cytotoxicity against various cancer cell lines. For instance, derivatives of oxadiazole have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin in studies against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Table 1: Anticancer Activity of Related Compounds

The mechanism of action for this compound likely involves:

- Inhibition of DNA synthesis : The oxadiazole moiety can intercalate with DNA, disrupting replication.

- Induction of apoptosis : Studies have shown that compounds with similar structures can activate apoptotic pathways by increasing p53 expression and caspase activity in cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with bacterial membranes and inhibit essential enzymes involved in bacterial cell wall synthesis. This has been supported by studies demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl and oxadiazole rings significantly affect biological activity:

- Substituents on the phenyl ring : The presence of electron-donating groups (EDGs) enhances activity, while electron-withdrawing groups (EWGs) tend to reduce it.

- Oxadiazole positioning : Variations in the position of substituents on the oxadiazole ring can lead to different levels of potency against target cells .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative exhibiting strong cytotoxic effects was tested against a panel of cancer cell lines and showed a significant reduction in cell viability compared to controls.

- Case Study 2 : In vivo studies demonstrated that compounds with similar structures could reduce tumor size in murine models, suggesting potential for further development into therapeutic agents .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one?

The synthesis typically involves multi-step cyclization and coupling reactions . For example:

- Step 1 : Formation of the oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., ethanol, 2–4 hours) .

- Step 2 : Functionalization of the pyrrolidin-2-one core using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl group introduction) .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/DMF mixtures) to achieve >95% purity .

Key considerations : Optimize reaction stoichiometry (e.g., 1:1 molar ratio for cyclization) and monitor intermediates using TLC or HPLC.

Basic: Which analytical techniques are critical for characterizing this compound?

A combination of spectroscopic and spectrometric methods is essential:

- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to oxadiazole) and substituent positions on the pyrrolidinone .

- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrrolidinone) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C21H20N3O2: 346.1556) .

- X-ray crystallography (if crystals are obtainable): Resolve absolute configuration using SHELXL refinement .

Advanced: How can microwave-assisted synthesis improve the yield of the oxadiazole moiety?

Microwave irradiation significantly accelerates ring-closing reactions:

- Procedure : React amidoxime derivatives with acyl chlorides in DMF at 120°C for 20–30 minutes under microwave conditions (vs. 2–4 hours via traditional reflux) .

- Benefits :

- Yield improvement : 70–85% vs. 40–60% with conventional methods.

- Reduced side products : Minimize decomposition of thermally sensitive intermediates.

- Limitations : Scalability challenges due to specialized equipment requirements.

Advanced: How is SHELX software utilized in resolving structural ambiguities for this compound?

SHELX programs are pivotal for crystallographic refinement:

- Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data.

- Structure solution : Employ SHELXD for phase determination via dual-space algorithms .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis (e.g., O–H···N interactions in the pyrrolidinone ring) .

- Validation : Check for R-factor convergence (<5%) and PLATON/ADDSYM symmetry analysis to rule out twinning .

Advanced: What computational strategies predict the compound’s bioactivity?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., oxadiazole’s electron-deficient center for target binding) .

- Molecular Docking : Screen against fungal CYP51 (lanosterol demethylase) using AutoDock Vina, given structural analogs’ fungicidal activity .

- ADMET Prediction : Use SwissADME to assess bioavailability (e.g., logP ~3.2 suggests moderate membrane permeability) .

Advanced: How can researchers design bioactivity assays for this compound?

- In vitro antifungal assays :

- MIC determination : Test against Candida albicans or Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines) .

- Mechanistic studies : Measure ergosterol biosynthesis inhibition via LC-MS .

- Cytotoxicity profiling : Use MTT assays on human keratinocyte (HaCaT) cells to establish selectivity indices (>10 preferred) .

Advanced: How to resolve contradictions in NMR vs. X-ray structural data?

- Scenario : Discrepancy in substituent orientation (e.g., axial vs. equatorial position of the 3,5-dimethylphenyl group).

- Approach :

- Dynamic NMR : Probe rotational barriers (e.g., coalescence temperature analysis) to assess conformational flexibility .

- DFT conformational sampling : Compare calculated energy minima with crystallographic data to identify dominant conformers .

- Supplementary data : Use NOESY/ROESY to detect spatial proximities (e.g., cross-peaks between pyrrolidinone protons and aryl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.